molecular formula C6H5BrF3N3 B1375698 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine CAS No. 1374652-48-8

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Cat. No. B1375698
M. Wt: 256.02 g/mol
InChI Key: XCIFBROMZAGYAN-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the CAS Number: 1374652-48-8 . Its IUPAC name is 5-bromo-2-hydrazino-3-(trifluoromethyl)pyridine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) and the InChI key is XCIFBROMZAGYAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.02 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Antimicrobial Activity

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine derivatives have been explored for their antimicrobial properties. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, a compound related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, demonstrated good to moderate antimicrobial activity in various compounds (Bayrak et al., 2009).

Synthesis of Novel Compounds

Various novel compounds have been synthesized using 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine or similar structures. For instance, a study explored the formation and dehydration of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, which are closely related to the compound of interest (Singh et al., 1999).

Potential Anticancer Agent

A novel hydrazone compound closely related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine was synthesized and evaluated as a potential anticancer agent. This study found that the synthesized compound exhibited high scavenging activity and showed a potent cytotoxic effect against human breast and colon cancer cell lines (Noma et al., 2020).

Structural Characterization

The compound has also been used in studies focusing on the structural characterization of new chemical entities. For instance, the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone, structurally related to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, led to the identification and characterization of new intermediates (Montoya et al., 2007).

Application as Disperse Dyes

A derivative of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine was synthesized and applied as disperse dyes, demonstrating its utility in the field of textile chemistry (Ho, 2005).

Transition Metal Complexes

The compound has been utilized in the synthesis of transition metal complexes. A study involving the synthesis of mononuclear complexes using a ligand structurally similar to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine highlights its potential in coordination chemistry (Diop et al., 2019).

Safety And Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFBROMZAGYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856546
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

CAS RN

1374652-48-8
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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